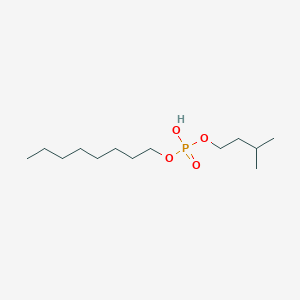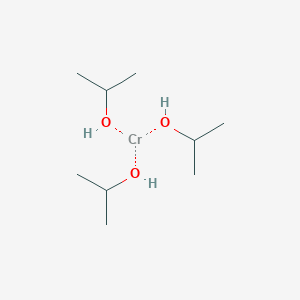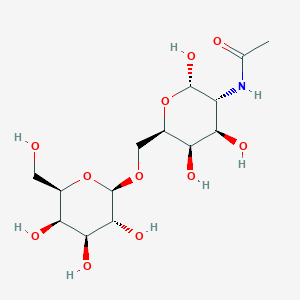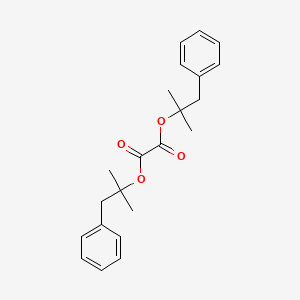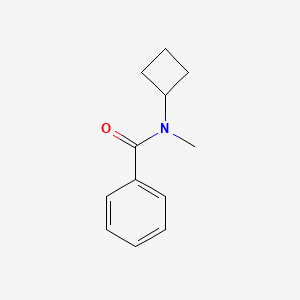
N-cyclobutyl-N-methyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyl-N-methyl-benzamide is an organic compound with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.2536 g/mol . This compound features a benzamide core with a cyclobutyl and a methyl group attached to the nitrogen atom. It is a member of the benzamide family, which is known for its diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-cyclobutyl-N-methyl-benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, typically involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with some functionalized molecules .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclobutyl-N-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve nucleophiles such as halides or alkoxides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-cyclobutyl-N-methyl-benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the pharmaceutical, paper, and plastic industries as an intermediate product.
Mecanismo De Acción
The mechanism of action of N-cyclobutyl-N-methyl-benzamide involves its interaction with molecular targets and pathways. For instance, N-substituted benzamides, including this compound, can inhibit NF-kB activation and induce apoptosis through separate mechanisms . This compound may act by inhibiting the breakdown of I-kB, thereby preventing NF-kB activation and promoting programmed cell death.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-cyclobutyl-N-methyl-benzamide include other N-substituted benzamides such as:
- N-cyclobutyl-benzamide
- N-methyl-benzamide
- N-cyclopropyl-N-methyl-benzamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclobutyl and methyl groups on the nitrogen atom differentiates it from other benzamides and may influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
335602-97-6 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-cyclobutyl-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-13(11-8-5-9-11)12(14)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |
Clave InChI |
QAAGQIMSYFWKMD-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


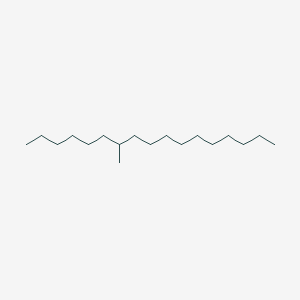
![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)

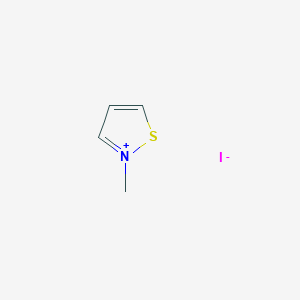

![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
